molecular formula C8H7F2NO4S B6180204 2,6-difluoro-3-methyl-5-sulfamoylbenzoic acid CAS No. 2613385-03-6

2,6-difluoro-3-methyl-5-sulfamoylbenzoic acid

Cat. No.: B6180204
CAS No.: 2613385-03-6
M. Wt: 251.2
InChI Key:
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Description

2,6-difluoro-3-methyl-5-sulfamoylbenzoic acid is a versatile chemical compound with unique properties that make it valuable in various scientific research fields. This compound is known for its applications in drug synthesis, material science, and biological interactions.

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,6-difluoro-3-methyl-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to modify the functional groups.

    Substitution: The fluorine atoms and sulfamoyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-difluoro-3-methyl-5-sulfamoylbenzoic acid finds applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties enable studies on biological interactions and mechanisms.

    Medicine: It is explored for its potential therapeutic applications, including drug development.

    Industry: The compound is used in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2,6-difluoro-3-methyl-5-sulfamoylbenzoic acid exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context of its application, such as drug development or material science. Detailed studies on its mechanism of action are essential to understand its full potential and optimize its use in various fields.

Comparison with Similar Compounds

2,6-difluoro-3-methyl-5-sulfamoylbenzoic acid can be compared with other similar compounds, such as:

    2,6-difluorobenzoic acid: Lacks the methyl and sulfamoyl groups, leading to different chemical properties and applications.

    3-methylbenzoic acid: Lacks the fluorine and sulfamoyl groups, resulting in different reactivity and uses.

    5-sulfamoylbenzoic acid: Lacks the fluorine and methyl groups, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific properties and enable its diverse applications in scientific research.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-difluoro-3-methyl-5-sulfamoylbenzoic acid involves the introduction of a sulfamoyl group onto a 2,6-difluoro-3-methylbenzoic acid precursor.", "Starting Materials": [ "2,6-difluoro-3-methylbenzoic acid", "sulfamic acid", "acetic anhydride", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "The first step involves the preparation of the sulfamic acid derivative. Sulfamic acid is dissolved in ethanol and acetic anhydride is added dropwise with stirring. The mixture is then heated to reflux for 2 hours.", "The resulting product is then cooled and filtered to obtain the sulfamic acid derivative.", "In the second step, 2,6-difluoro-3-methylbenzoic acid is dissolved in ethanol and sodium hydroxide is added. The mixture is then heated to reflux for 2 hours.", "The sulfamic acid derivative is then added to the reaction mixture and the mixture is heated to reflux for an additional 2 hours.", "The resulting product is then cooled and filtered to obtain the final product, 2,6-difluoro-3-methyl-5-sulfamoylbenzoic acid." ] }

CAS No.

2613385-03-6

Molecular Formula

C8H7F2NO4S

Molecular Weight

251.2

Purity

95

Origin of Product

United States

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